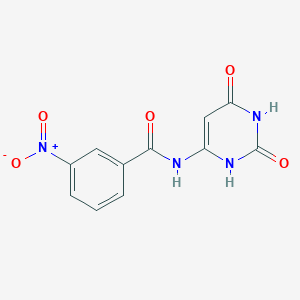

N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

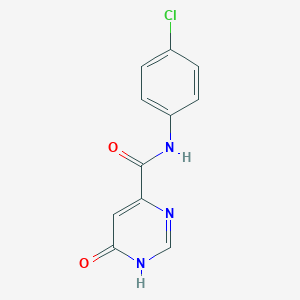

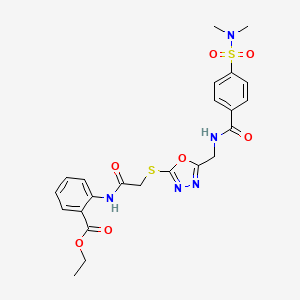

“N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), attached to a benzamide group and a nitro group .Wissenschaftliche Forschungsanwendungen

Stabilization of Cis Secondary Amide Conformation

Research by Forbes, Beatty, and Smith (2001) demonstrates the use of a pyrimidinyl compound in stabilizing a cis amide bond within a molecular structure. Their study, conducted on N-(pyrimidin-2-yl)pentafluorobenzamide, a compound with a similar pyrimidinyl core, revealed insights into conformational preferences influenced by solvent interactions. This stabilization is significant for understanding molecular interactions and designing drugs with desired conformations (Forbes et al., 2001).

Enhancing Oral Absorption of Poorly Water-Soluble Drugs

Kondo and colleagues (1993) focused on improving the oral absorption of HO-221, a drug with a core structure resembling N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide, by reducing its particle size to the submicron region. Their findings underscore the importance of particle size in drug formulation, particularly for enhancing the bioavailability of poorly water-soluble compounds, which has broad implications for pharmaceutical development (Kondo et al., 1993).

Exploring Solvate and Salt Formations for Antibacterial Agents

Vangala, Chow, and Tan (2013) investigated the complexation capabilities of nitrofurantoin with various bases, offering insights into the design of new solid forms of active pharmaceutical ingredients (APIs). Their work highlights the potential of pyrimidinyl and similar compounds in forming stable solvates and salts, which can enhance the efficacy and stability of antibacterial agents (Vangala et al., 2013).

Investigating Reductive Chemistry for Hypoxia-Selective Cytotoxins

Palmer and colleagues (1995) delved into the reductive chemistry of a novel hypoxia-selective cytotoxin, underscoring the role of nitro groups' enzymatic reduction in selective toxicity towards hypoxic cells. This research is pivotal for cancer therapy, illustrating how the manipulation of chemical structures similar to N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide can target tumor microenvironments (Palmer et al., 1995).

Antiproliferative Activity and Molecular Docking Study

Huang and colleagues (2020) reported on the synthesis and antiproliferative activity of a compound closely related to N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide, highlighting its promising anticancer activity against various cancer cell lines. Their molecular docking studies provide a foundation for understanding the interactions between such compounds and biological targets, facilitating the design of more effective cancer therapeutics (Huang et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-9-5-8(13-11(18)14-9)12-10(17)6-2-1-3-7(4-6)15(19)20/h1-5H,(H3,12,13,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLJFCKEOOMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2835150.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)

![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)